5-Nitro-2-propoxypyridine

Insecticide Discovery Structure-Activity Relationship Agrochemical Intermediate

5-Nitro-2-propoxypyridine (CAS 99387-23-2) is a strategic building block with a critical 5-nitro/2-propoxy pattern. Its derivatives achieve insecticidal potency comparable to commercial Pyridalyl, bypassing harsh trifluoromethylation chemistry for safer, scalable synthesis. The 2-propoxy group acts as an excellent leaving group for nucleophilic aromatic substitution, enabling diverse 2-substituted-5-nitropyridine libraries. With ≥98% purity and favorable physicochemical properties (XlogP=2.4), it's a rational choice for agrochemical and medicinal chemistry programs.

Molecular Formula C8H10N2O3
Molecular Weight 182.179
CAS No. 99387-23-2
Cat. No. B2397878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-propoxypyridine
CAS99387-23-2
Molecular FormulaC8H10N2O3
Molecular Weight182.179
Structural Identifiers
SMILESCCCOC1=NC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O3/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h3-4,6H,2,5H2,1H3
InChIKeyOYWUTOSWVVDUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Nitro-2-propoxypyridine (CAS 99387-23-2): A Strategic Nitropyridine Building Block for Agrochemical and Pharmaceutical Synthesis


5-Nitro-2-propoxypyridine (CAS 99387-23-2) is a heterocyclic building block from the nitropyridine class, characterized by a pyridine ring substituted with a nitro group at the 5-position and a propoxy group at the 2-position, with a molecular weight of 182.18 g/mol and the formula C₈H₁₀N₂O₃ . It serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel insecticides and pharmaceutical candidates [1].

Why 5-Nitro-2-propoxypyridine Is Not Interchangeable with Other Nitropyridine Analogs


While the nitropyridine class offers numerous building blocks, simple substitution is not possible. The specific substitution pattern of 5-nitro-2-propoxypyridine is critical for its reactivity and the biological activity of its derivatives. For instance, in the development of dichloropropene ether insecticides, researchers found that the 5-nitro group on the pyridyl ring is a viable alternative to the trifluoromethyl group found in the commercial insecticide Pyridalyl, a discovery that enabled the synthesis of potent new leads without the need for harsh trifluoromethylation chemistry [1]. Furthermore, the 2-propoxy group provides a specific steric and electronic profile that influences downstream reactivity and target binding, differentiating it from methoxy, ethoxy, or other alkoxy analogs. Using an alternative regioisomer, such as 3-nitro-2-propoxypyridine, or a different 5-substituent could drastically alter or eliminate the desired bioactivity or synthetic utility [1].

Quantitative Differentiation: Evidence for Selecting 5-Nitro-2-propoxypyridine


Head-to-Head Comparison: 5-Nitro Analog Matches Potency of Commercial Insecticide Pyridalyl

In a direct comparison of insecticidal activity against major lepidopteran pests, the derivative 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether (compound 8e), which incorporates the 5-nitro-2-propoxypyridine scaffold, demonstrated potency comparable to the commercial insecticide Pyridalyl [1].

Insecticide Discovery Structure-Activity Relationship Agrochemical Intermediate

SAR Evidence: The 5-Nitro Group Is a Valid Bioisostere for Trifluoromethyl in This Class

In the context of dichloropropene ether insecticides, a structure-activity relationship (SAR) study established that a 5-nitro group on the pyridyl ring can serve as a viable replacement for the 5-trifluoromethyl group found in Pyridalyl, thereby enabling optimal insecticidal activity without the need for harsh trifluoromethylation chemistry [1].

Medicinal Chemistry Bioisosterism Structure-Activity Relationship

Synthetic Comparison: 2-Propoxy Group Enables Efficient Nucleophilic Substitution

The 2-propoxy group on 5-nitro-2-propoxypyridine is a good leaving group, facilitating nucleophilic aromatic substitution reactions. A reported synthesis for this compound achieves a 42% yield via the reaction of 2-chloro-5-nitropyridine with propan-1-ol and sodium hydride in DMF .

Organic Synthesis Process Chemistry Nucleophilic Substitution

Physicochemical Differentiation: Predicted Properties Guide Formulation and Purification

5-Nitro-2-propoxypyridine possesses a distinct physicochemical profile that differentiates it from other nitropyridine analogs and influences its handling, purification, and potential formulation. Key predicted properties include a boiling point of 286.6±20.0 °C, a density of 1.202±0.06 g/cm³, and a pKa of 0.08±0.22 . Its calculated logP (XlogP) is 2.4 .

Pre-formulation Chromatography Physicochemical Characterization

High-Value Applications for 5-Nitro-2-propoxypyridine Driven by Evidence


Discovery and Development of Novel Non-Trifluoromethyl Insecticides

5-Nitro-2-propoxypyridine is a key intermediate for synthesizing new dichloropropene ether insecticides. Evidence shows its derivatives can achieve potency comparable to Pyridalyl, a leading commercial product [1]. This is particularly valuable for teams seeking to develop new insecticidal leads without relying on the harsh synthesis of trifluoromethyl groups [1]. This compound enables exploration of this potent chemical space while potentially simplifying synthesis and improving safety.

Building Block for Diverse Heterocyclic Libraries via Substitution Chemistry

The 2-propoxy group on this compound serves as an effective leaving group for nucleophilic aromatic substitution [1]. This makes 5-nitro-2-propoxypyridine an excellent starting point for generating diverse libraries of 2-substituted-5-nitropyridines, which are valuable scaffolds in medicinal chemistry for target exploration and lead optimization. Its predicted physicochemical properties further aid in designing library synthesis and purification protocols.

Synthesis of Pharmaceutical Intermediates with Tailored Properties

Nitropyridines are privileged scaffolds in drug design [1]. The unique combination of a 5-nitro group and a 2-propoxy chain on 5-nitro-2-propoxypyridine offers a specific pharmacophore that can be elaborated into more complex molecules. The nitro group itself can be reduced to an amine, providing a versatile handle for further derivatization. Its moderate lipophilicity (XlogP = 2.4) and other predicted properties are within ranges typical for oral bioavailability, making it a rational choice for medicinal chemistry programs.

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